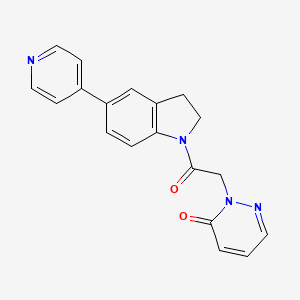

2-(2-oxo-2-(5-(pyridin-4-yl)indolin-1-yl)ethyl)pyridazin-3(2H)-one

Description

Properties

IUPAC Name |

2-[2-oxo-2-(5-pyridin-4-yl-2,3-dihydroindol-1-yl)ethyl]pyridazin-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N4O2/c24-18-2-1-8-21-23(18)13-19(25)22-11-7-16-12-15(3-4-17(16)22)14-5-9-20-10-6-14/h1-6,8-10,12H,7,11,13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GINCAMIHUQLDOM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C2=C1C=C(C=C2)C3=CC=NC=C3)C(=O)CN4C(=O)C=CC=N4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-oxo-2-(5-(pyridin-4-yl)indolin-1-yl)ethyl)pyridazin-3(2H)-one typically involves multi-step organic reactions:

Formation of the Indoline Moiety: The indoline structure can be synthesized through a Fischer indole synthesis, where phenylhydrazine reacts with an appropriate ketone under acidic conditions.

Pyridazinone Core Synthesis: The pyridazinone core is often prepared via cyclization reactions involving hydrazine derivatives and diketones.

Coupling Reaction: The final step involves coupling the indoline and pyridazinone structures. This can be achieved through a nucleophilic substitution reaction where the ethyl bridge is introduced using an alkylating agent under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the indoline moiety, leading to the formation of indole derivatives.

Reduction: Reduction reactions can target the pyridazinone core, potentially converting it to a dihydropyridazine derivative.

Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyridine ring, where halogenated derivatives can be introduced.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).

Major Products

Oxidation: Indole derivatives.

Reduction: Dihydropyridazine derivatives.

Substitution: Halogenated pyridine derivatives.

Scientific Research Applications

Medicinal Chemistry

The compound shows promise as a therapeutic agent, particularly in:

- Cancer Treatment : It has been investigated for its ability to target cancer cell pathways, potentially inhibiting tumor growth.

- Neurological Disorders : Its interaction with neurotransmitter receptors may offer new avenues for treating conditions such as depression or anxiety.

Materials Science

Due to its unique structural properties, 2-(2-oxo-2-(5-(pyridin-4-yl)indolin-1-yl)ethyl)pyridazin-3(2H)-one is being explored for:

- Organic Electronics : Its electronic properties make it a candidate for developing organic semiconductors or photovoltaic materials.

Biological Studies

This compound is utilized in various biological assays to evaluate:

- Enzyme Inhibition : Studies have shown its effectiveness in inhibiting specific enzymes involved in metabolic pathways.

- Receptor Binding Studies : It provides insights into the molecular interactions that govern receptor activity, which is crucial for drug design.

Case Studies

A selection of case studies highlights the diverse applications of this compound:

Mechanism of Action

The mechanism of action of 2-(2-oxo-2-(5-(pyridin-4-yl)indolin-1-yl)ethyl)pyridazin-3(2H)-one involves its interaction with specific molecular targets such as enzymes and receptors. The indoline and pyridazinone moieties can bind to active sites, inhibiting enzyme activity or modulating receptor function. This interaction can disrupt biological pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

*Molecular formula estimated based on IUPAC name; †From ; ‡From .

Key Differences and Implications

Substituent Diversity: The target compound’s pyridin-4-yl-indolinyl group differentiates it from ’s thioxo-thiazolidinone derivatives, which exhibit sulfur-containing moieties linked to enhanced antimicrobial activity . ’s chromene-hydroxyphenyl substituent introduces π-conjugation, which may enhance fluorescence properties absent in the target compound .

Pharmacokinetic Profiles :

- Piperazinyl and methylpiperazinyl groups () improve blood-brain barrier penetration, whereas the target compound’s indoline-pyridin-4-yl system may favor peripheral tissue targeting .

- The hydroxyl groups in ’s compound increase hydrophilicity, contrasting with the target’s more lipophilic profile .

Biological Activity: Thiazolidinone derivatives () are associated with tyrosine kinase inhibition and antimicrobial action, while the target’s indoline-pyridin-4-yl group may target serotonin or dopamine receptors due to structural resemblance to known ligands . Fluorinated aryl groups in ’s compounds enhance binding affinity to ATP pockets in kinases, a feature absent in the target .

Research Findings and Limitations

- Synthetic Accessibility: The target compound’s indoline-pyridin-4-yl linkage may complicate synthesis compared to ’s modular thiazolidinone systems .

- Data Gaps : Direct pharmacological data for the target compound are unavailable; inferences rely on structural analogs. For instance, ’s patented kinase inhibitors suggest a plausible therapeutic direction .

Biological Activity

2-(2-oxo-2-(5-(pyridin-4-yl)indolin-1-yl)ethyl)pyridazin-3(2H)-one, with the CAS number 2034323-78-7, is a novel compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This compound features a unique structural combination of an indoline moiety and a pyridazinone core, which may contribute to its biological activity.

Synthesis

The synthesis of this compound typically involves several key steps:

- Formation of the Indoline Moiety : This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with an appropriate ketone under acidic conditions.

- Pyridazinone Core Synthesis : The pyridazinone is often prepared via cyclization reactions involving hydrazine derivatives and diketones.

- Coupling Reaction : The final step involves coupling the indoline and pyridazinone structures through nucleophilic substitution reactions, introducing the ethyl bridge using an alkylating agent under basic conditions.

Biological Activity

The biological activity of 2-(2-oxo-2-(5-(pyridin-4-yl)indolin-1-yl)ethyl)pyridazin-3(2H)-one has been explored in various studies, highlighting its potential in several therapeutic areas:

1. Anticancer Activity

Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of pyridazinones have shown efficacy in inhibiting urokinase activity in cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) cells . The mechanism often involves the disruption of specific signaling pathways critical for cancer cell survival and proliferation.

2. Neurological Disorders

The compound's interaction with glutamatergic neurotransmission systems suggests potential applications in treating neurological disorders. Similar compounds have been identified as noncompetitive antagonists of AMPA-type ionotropic glutamate receptors, which are implicated in conditions like epilepsy .

3. Enzyme Inhibition

The unique structure allows for binding to active sites of various enzymes, effectively inhibiting their activity. This property is crucial for developing drugs targeting specific pathways involved in diseases such as cancer and neurodegenerative disorders.

The mechanism of action for 2-(2-oxo-2-(5-(pyridin-4-yl)indolin-1-yl)ethyl)pyridazin-3(2H)-one primarily involves:

- Binding to Enzymatic Active Sites : The compound can inhibit enzyme activity by occupying active sites, thereby preventing substrate interaction.

- Modulation of Receptor Functions : It may also modulate receptor functions, influencing downstream signaling pathways that affect cellular responses.

Comparative Analysis

When compared to similar compounds, 2-(2-oxo-2-(5-(pyridin-4-yl)indolin-1-yl)ethyl)pyridazin-3(2H)-one demonstrates unique electronic and steric properties due to its distinct structural features.

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 2-(2-oxo-2-(5-(pyridin-3-yl)indolin-1-yl)ethyl)pyridazin-3(2H)-one | Similar structure but with pyridin-3-yl group | Potential anticancer activity |

| 2-(2-oxo-2-(5-(pyridin-4-yl)indolin-1-yl)ethyl)pyrimidin-4(3H)-one | Similar structure but with pyrimidinone core | Anticancer properties reported |

Case Studies

Recent studies have highlighted the efficacy of related compounds in clinical settings:

- Savolitinib : A c-Met inhibitor that has shown promise in treating various cancers, demonstrating how similar structures can lead to significant therapeutic outcomes .

- Perampanel : A noncompetitive AMPA receptor antagonist currently under regulatory review for epilepsy treatment, illustrating the potential neurological applications of compounds with similar mechanisms .

Q & A

Basic: What synthetic strategies are recommended for achieving high-purity synthesis of this compound?

Methodological Answer:

The synthesis of this compound requires careful optimization of reaction conditions. A validated approach involves nucleophilic substitution or coupling reactions to introduce the pyridin-4-yl and indolin-1-yl moieties. For example, describes a related synthesis using 2-(pyridin-4-yl)octahydropyrrolo[3,4-c]pyrrole as a precursor, achieving a 68% yield through tosylate intermediate substitution under controlled conditions (e.g., anhydrous solvent, inert atmosphere). Purity (>99%) can be ensured via HPLC (as in ) or recrystallization using solvent systems like ethanol/water. Critical steps include monitoring reaction progress via TLC and rigorous purification using column chromatography .

Basic: Which spectroscopic techniques are essential for structural characterization?

Methodological Answer:

A combination of 1H/13C NMR (400–600 MHz) and FT-IR is critical for confirming functional groups (e.g., carbonyl at ~1700 cm⁻¹). highlights the use of 1H NMR to verify substituent integration ratios (e.g., pyridin-4-yl protons at δ 8.13 ppm). For crystallographic confirmation, single-crystal X-ray diffraction (as in and ) resolves bond angles and stereochemistry. Mass spectrometry (LC-MS or HRMS) validates molecular weight, while elemental analysis ensures stoichiometric accuracy .

Advanced: How can reaction conditions be optimized to improve yield and reproducibility?

Methodological Answer:

Yield optimization hinges on variables such as:

- Catalyst selection : Palladium catalysts (e.g., Pd(PPh₃)₄) for coupling reactions.

- Temperature control : Maintaining 60–80°C for exothermic steps ( ).

- Solvent polarity : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity in substitution reactions.

- Stoichiometry : A 1.2:1 molar ratio of nucleophile to electrophile minimizes side products.

Reproducibility requires strict adherence to inert conditions (N₂/Ar) and pre-drying reagents. emphasizes documenting deviations (e.g., moisture ingress) to troubleshoot batch inconsistencies .

Advanced: How should researchers address contradictions in biological activity data across assays?

Methodological Answer:

Contradictions may arise from assay-specific variables:

- Concentration gradients : Use dose-response curves (e.g., IC50) to normalize potency metrics ( used ELISA kinase assays with [ATP] optimization).

- Cell-line variability : Validate target expression (e.g., Western blotting) before testing.

- Solvent interference : Ensure DMSO concentrations ≤0.1% to avoid cytotoxicity.

Statistical tools (ANOVA, Grubbs’ test) can identify outliers. Cross-validate findings with orthogonal assays (e.g., SPR for binding affinity vs. cellular assays) .

Advanced: What structural modifications enhance target selectivity in SAR studies?

Methodological Answer:

Key modifications include:

- Halogenation : Introducing Cl/F at the pyridazinone ring ( ) improves hydrophobic interactions with target pockets.

- Heterocycle substitution : Replacing pyridin-4-yl with pyrimidin-2-yl ( ) alters π-π stacking and H-bonding patterns.

- Side-chain elongation : Ethyl vs. methyl linkers (as in ) modulate steric bulk and conformational flexibility.

Computational docking (AutoDock, Schrödinger) predicts binding poses, while in vitro assays (e.g., kinase panels) quantify selectivity ratios .

Basic: What safety protocols are critical during handling and storage?

Methodological Answer:

- PPE : Wear nitrile gloves, lab coats, and safety goggles.

- Ventilation : Use fume hoods for weighing and reactions ( ).

- Storage : Store at 2–8°C in airtight, light-resistant containers ( ).

- Spill management : Neutralize acids/bases with appropriate absorbents (e.g., sodium bicarbonate for acids).

- Waste disposal : Segregate halogenated waste (per ) for incineration .

Advanced: How can computational methods aid in predicting metabolic stability?

Methodological Answer:

Tools like ADMET Predictor or SwissADME analyze:

- CYP450 interactions : Identify metabolic hotspots (e.g., N-oxidation of pyridinyl groups).

- LogP values : Optimize lipophilicity (target 1–3) for membrane permeability.

- Hepatic extraction : Predict clearance rates using in silico liver microsomal models. Validate with in vitro hepatocyte assays ( used metabolic stability testing in microsomes) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.